3-(1,1-Difluoroallyl)-6-methoxyquinoxalin-2-ol
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Overview
Description
3-(1,1-Difluoroallyl)-6-methoxyquinoxalin-2-ol is a fluorinated quinoxaline derivative. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced biological activity. The presence of fluorine atoms in the compound can significantly alter its chemical and physical properties, making it a valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Difluoroallyl)-6-methoxyquinoxalin-2-ol typically involves the introduction of the difluoroallyl group to the quinoxaline core. One common method is the nucleophilic substitution reaction where a suitable quinoxaline precursor reacts with a difluoroallyl halide under basic conditions. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoroallyl)-6-methoxyquinoxalin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.
Scientific Research Applications
3-(1,1-Difluoroallyl)-6-methoxyquinoxalin-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its enhanced metabolic stability and biological activity.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoroallyl)-6-methoxyquinoxalin-2-ol involves its interaction with specific molecular targets. The presence of the difluoroallyl group can enhance the compound’s ability to interact with enzymes or receptors, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroquinoline: A fluorinated quinoline with similar biological activity.
3,5-Difluoroquinoline: Another fluorinated quinoline with enhanced properties.
1,1-Difluoro-2-phenylethane: A difluorinated compound with different structural features but similar fluorine content.
Uniqueness
3-(1,1-Difluoroallyl)-6-methoxyquinoxalin-2-ol is unique due to the presence of both the difluoroallyl group and the quinoxaline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(1,1-difluoroprop-2-enyl)-6-methoxy-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-3-12(13,14)10-11(17)16-8-5-4-7(18-2)6-9(8)15-10/h3-6H,1H2,2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTGPNORNAXZBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=N2)C(C=C)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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